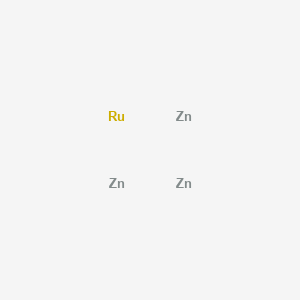

Ruthenium--zinc (1/3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ruthenium–zinc (1/3) is a compound that combines the unique properties of ruthenium and zinc. Ruthenium is a rare transition metal known for its catalytic properties, while zinc is a more common metal with significant biological and industrial applications. The combination of these two metals results in a compound with diverse and valuable properties, particularly in the field of photocatalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ruthenium–zinc (1/3) typically involves the substitution of a fraction of zinc acetate dihydrate with ruthenium(III) acetylacetonate. This process can be carried out under controlled conditions to ensure the proper incorporation of ruthenium into the zinc matrix .

Industrial Production Methods: Industrial production methods for ruthenium–zinc (1/3) often involve advanced techniques such as defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition. These methods are designed to maximize the catalytic properties of the compound by ensuring a uniform distribution of ruthenium atoms within the zinc matrix .

Chemical Reactions Analysis

Types of Reactions: Ruthenium–zinc (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique electronic properties of ruthenium and zinc.

Common Reagents and Conditions: Common reagents used in reactions involving ruthenium–zinc (1/3) include hydrogen peroxide, hydroxyl radicals, and molecular oxygen. The reactions typically occur under conditions that promote the formation of reactive electron-hole pairs, such as illumination with visible light .

Major Products: The major products formed from reactions involving ruthenium–zinc (1/3) include oxidized pollutants and degraded organic molecules. The compound’s photocatalytic properties make it particularly effective in environmental remediation applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which ruthenium–zinc (1/3) exerts its effects involves the generation of reactive electron-hole pairs upon illumination with visible light. The ruthenium ions act as dopants, enabling better charge separation and absorption of red light. This results in the direct promotion of electrons from the ruthenium species to the conduction band, where they participate in the degradation of pollutant molecules. The ruthenium dioxide particles act as catalysts, improving the oxygen reduction properties of the material .

Comparison with Similar Compounds

Ruthenium-modified zinc oxide: Similar in its photocatalytic properties but differs in the specific applications and efficiency.

Rhodium and iridium complexes: These compounds share some catalytic properties with ruthenium–zinc (1/3) but differ in their electronic structures and specific applications.

Uniqueness: Ruthenium–zinc (1/3) is unique due to its ability to utilize the red part of the visible light spectrum, making it highly effective in photocatalytic applications. Its combination of ruthenium and zinc results in a compound with enhanced catalytic properties and a wide range of applications in environmental remediation, medicine, and industry .

Properties

CAS No. |

918634-50-1 |

|---|---|

Molecular Formula |

RuZn3 |

Molecular Weight |

297.2 g/mol |

IUPAC Name |

ruthenium;zinc |

InChI |

InChI=1S/Ru.3Zn |

InChI Key |

QORYBJZFIBBDSH-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Zn].[Zn].[Ru] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)

![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

methanone](/img/structure/B12602771.png)